2,2-Dibenzylpropanedioate

Description

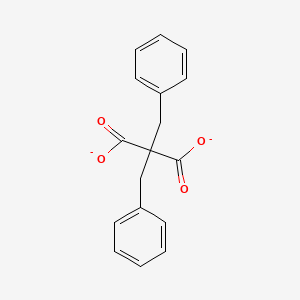

2,2-Dibenzylpropanedioate is a diester derivative of propanedioic acid (malonic acid), featuring two benzyl groups attached to the central carbon atom. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol. As a malonate ester, it serves as a versatile intermediate in organic synthesis, particularly in alkylation and condensation reactions (e.g., the malonic ester synthesis). The benzyl groups enhance lipophilicity, influencing solubility and reactivity compared to simpler alkyl esters like diethyl malonate. While specific data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, its structural analogs offer insights into its behavior.

Properties

Molecular Formula |

C17H14O4-2 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2,2-dibenzylpropanedioate |

InChI |

InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21)/p-2 |

InChI Key |

YSZJTDBKDUARSQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

2,2-Difluorocyclopropanecarboxylic Acid (C₄H₄F₂O₂)

Comparison :

- Acidity : 2,2-Dibenzylpropanedioate, as an ester, is less acidic than 2,2-difluorocyclopropanecarboxylic acid.

Maleimide-Functionalized Poly-p-xylylene

Comparison :

- Reactivity : Maleimide groups undergo rapid thiol reactions, whereas this compound participates in nucleophilic substitutions or condensations.

Physical and Chemical Properties

The table below extrapolates data from analogous compounds:

Research Findings and Gaps

- Synthetic Challenges : Fluorinated compounds require specialized techniques (e.g., gas-phase deposition ), while benzyl esters may involve benzylation of malonic acid.

- Environmental Impact : Chlorinated biphenyls (e.g., PCB congeners ) highlight the need to assess this compound’s biodegradability and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.